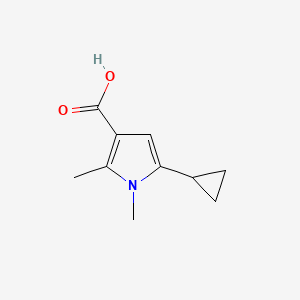

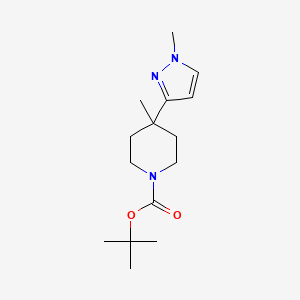

5-Cyclopropyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyclopropyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of cyclopropyl and dimethyl groups attached to the pyrrole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Cyclopropyl-1,2-dimethyl-1H-pyrrol-3-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Kondensation von Carbonsäuren mit 2,4,4-Trimethoxybutan-1-amin, gefolgt von säurevermittelter Cyclisierung zur Bildung des Pyrrolrings . Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Prozess würde auf Effizienz, Kosteneffektivität und Sicherheit optimiert sein. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Systemen für die präzise Steuerung der Reaktionsbedingungen und fortschrittlichen Reinigungsverfahren zur Isolierung des Endprodukts umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Cyclopropyl-1,2-dimethyl-1H-pyrrol-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Pyrrolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu carboxylierten Derivaten führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-1,2-dimethyl-1H-pyrrol-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antivirale Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Cyclopropyl-1,2-dimethyl-1H-pyrrol-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,5-Dimethyl-1H-pyrrol: Eine ähnliche Verbindung mit zwei Methylgruppen, die an den Pyrrolring gebunden sind.

1H-Pyrrol-3-carbonsäure, 5-formyl-2,4-dimethyl-, Ethylester: Eine weitere verwandte Verbindung mit einer Formylgruppe und einer Ethylester-funktionellen Gruppe.

Einzigartigkeit

5-Cyclopropyl-1,2-dimethyl-1H-pyrrol-3-carbonsäure ist durch das Vorhandensein der Cyclopropylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dieses strukturelle Merkmal kann die Reaktivität, Stabilität und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

5-cyclopropyl-1,2-dimethylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-6-8(10(12)13)5-9(11(6)2)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

FKGLEWLFULVGNW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(N1C)C2CC2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)

![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)

![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)